molecular formula C6H6O3 B104677 2(5H)-Furanone, 3-acetyl- CAS No. 80436-91-5

2(5H)-Furanone, 3-acetyl-

Cat. No. B104677
CAS RN: 80436-91-5
M. Wt: 126.11 g/mol
InChI Key: PHNPIVYZHIPNHN-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-acetyl- is a heterocyclic compound with a furanone ring structure. It is characterized by the presence of a lactone moiety, which is a cyclic ester, and an acetyl group attached to the furanone ring. This compound is of interest due to its potential applications in organic synthesis and its presence in various natural products.

Synthesis Analysis

The synthesis of 2(5H)-furanone derivatives has been explored through various methods. One approach involves the reaction of ketones with the lithium salt of propynal diethyl acetal, followed by treatment with sulfuric acid–methanol to yield 2,2-disubstituted 3(2H)-furanones, which can be further modified to obtain 2(5H)-furanone derivatives . Another method includes the synthesis of chiral 2(5H)-furanone derivatives containing bis-1,2,3-triazole structures through a sequence of asymmetric Michael addition-elimination, substitution, and no-ligand click reactions . Additionally, selective hydration of 2-butyne-1,4-diol derivatives has been used to synthesize 4,5-dihydro-3(2H)-furanone derivatives, which can be converted to 2(5H)-furanones .

Molecular Structure Analysis

The molecular structure of 2(5H)-furanone, 3-acetyl- is characterized by a five-membered lactone ring and an acetyl substituent. The presence of the acetyl group can influence the reactivity and electronic properties of the furanone ring. Theoretical calculations have been used to explore the properties of 2(5H)-furanones, including bond dissociation enthalpies and ionization energies .

Chemical Reactions Analysis

2(5H)-Furanone derivatives participate in various chemical reactions. For instance, they can undergo cycloaddition reactions, as demonstrated by the [2 + 2] photocycloaddition of 2(5H)-furanone to unsaturated compounds, leading to the formation of cyclobutane products . They can also be used as scaffolds for the synthesis of novel fluorescent organic dyes, as shown by the preparation of fluorophores based on a 3-furanone skeleton .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(5H)-furanone derivatives are influenced by their molecular structure. These compounds exhibit solvatochromic properties, and their photophysical properties have been investigated using absorption and emission spectroscopy . The thermal decomposition of 2(5H)-furanones has been studied, revealing insights into their stability and the products formed upon heating . Additionally, the introduction of amino acid derivatives to 2(5H)-furanones has been shown to have no toxic effect, suggesting their potential use as linkers in bioactive compounds10.

Scientific Research Applications

Chemical Intermediates and Synthesis 2(5H)-Furanone derivatives are important in chemical synthesis. For instance, the efficient mild oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2(5H)-furanone is used in producing various chemical products like unsaturated muscarine, microbial metabolites, and certain analogs of prostacyclin and chrysanthemic acid (Mliki & Trabelsi, 2016). Similarly, the cyclodehydration of brominated derivatives of β-benzoylpropionic acid to 2(5H)-furanones depends on substitution and reaction conditions, with applications in creating biologically active compounds and herbicides (Georgia Tsolomiti et al., 2007).

Biosynthesis and Agriculture 3-Methyl-2(5H)-furanone serves as a structural unit in natural and synthetic strigolactones, which are stimulants for seeds of parasitic weeds like Striga and Orobanche spp. This furanone is synthesized through a one-step ring-closing metathesis of allyl methacrylate (H. Malik et al., 2010).

Thermal Decomposition Studies The thermal decomposition of 2(5H) furanones is studied for understanding their chemical behavior under high-temperature conditions. This involves theoretical calculations of barriers, reaction enthalpies, and properties of intermediate species (J. Würmel et al., 2015).

Catalytic Reactions 3-Silyl-2(5H)-furanones are synthesized using rhodium-catalyzed cyclocarbonylation, a process requiring a silyl group on the sp-carbon and a catalytic amount of Rh4(CO)12 (Yukimasa Fukuta et al., 2001).

Pharmaceutical Applications 2(5H)-Furanone derivatives have potential in pharmaceutical synthesis due to their bioactive properties. New chiral 2(5H)-furanone derivatives containing bis-1,2,3-triazole moiety were synthesized for this purpose (Jingpei Huo et al., 2012).

Flavour and Aroma in Foods Furanones are significant in flavoring various foods. They are formed during the Maillard reaction between sugars and amino acids during cooking and are found in strawberries, raspberries, pineapples, and tomatoes. Some furanones also contribute to meaty and spicy flavors in foods (J. Slaughter, 2007).

Future Directions

Future research on “2(5H)-Furanone, 3-acetyl-” and its derivatives could focus on further exploring their synthesis, characterizing their optical properties, and investigating their potential applications. For instance, the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This could open up new avenues for the development of novel bioactive molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

4-acetyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4(7)5-2-3-9-6(5)8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPIVYZHIPNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448279
Record name 2(5H)-Furanone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Furanone, 3-acetyl-

CAS RN

80436-91-5
Record name 3-Acetyl-2,5-dihydrofuran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080436915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-2,5-DIHYDROFURAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1Z56CCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KT Ozkara, A Amanpour, G Guclu, H Kelebek… - Food Analytical …, 2019 - Springer
Aroma and aroma-active compounds of the heat-treated Turkish sausages obtained from beef, turkey, and chicken meats were studied. Aroma compounds were isolated by using …
Number of citations: 33 link.springer.com

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